N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide S-2 methanandamide is the second most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 26 nM for the CB1 receptor. S-2 methanandamide is also less prone to FAAH inactivation and inhibits the murine vas deferens twitch response with an IC50 value of 47 nM.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005298
InChI: InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide

CAS No.:

Cat. No.: VC0005298

Molecular Formula: C23H39NO2

Molecular Weight: 361.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide -

Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
Standard InChI Key HTNMZCWZEMNFCR-AQNSPSBUSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Appearance Assay:≥98%A solution in ethanol

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide is a complex organic compound with the chemical formula C23H39NO2 and a molecular weight of approximately 361.6 g/mol . It belongs to a class of compounds known as amides, specifically derived from arachidonic acid, a polyunsaturated fatty acid essential for various biological processes. This compound is of interest in biochemical research due to its potential biological activities and structural uniqueness.

Synthesis and Preparation

The synthesis of N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide typically involves the reaction of arachidonic acid with 2-methyl-2S-hydroxyethylamine. This process requires careful control of reaction conditions to ensure the formation of the desired product with high purity. The compound can be purified using chromatographic techniques.

Biological Activities and Research Findings

While specific biological activities of N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide are not extensively documented, compounds derived from arachidonic acid often exhibit roles in inflammation, pain modulation, and cell signaling pathways. The endocannabinoid system, which involves similar lipid-derived compounds, is a significant area of research for potential therapeutic applications .

Potential Biological ActivitiesDescription
Inflammation ModulationMay influence inflammatory responses due to its arachidonic acid backbone.
Pain ModulationCould potentially interact with pain-related pathways.
Cell SignalingMay participate in cell signaling processes, similar to other lipid-derived signaling molecules.

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